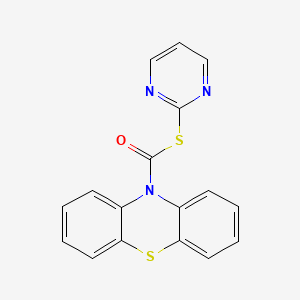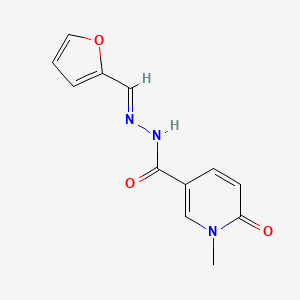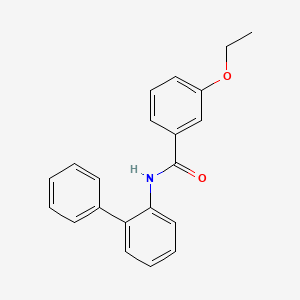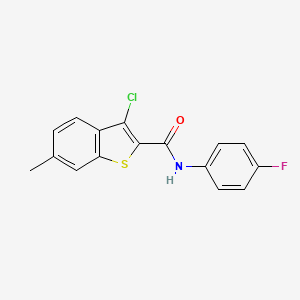![molecular formula C15H12Cl2N2OS B5786489 N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5786489.png)
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-methylbenzamide, commonly known as DCMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCMF belongs to the class of carbonic anhydrase inhibitors, which have been widely studied for their role in treating various diseases, including glaucoma, epilepsy, and cancer. In
科学研究应用
DCMF has been extensively studied for its potential therapeutic applications. One of the most promising applications of DCMF is in the treatment of glaucoma. Glaucoma is a leading cause of blindness worldwide, and it is caused by increased intraocular pressure (IOP). DCMF has been shown to effectively reduce IOP in animal models, making it a potential candidate for the development of new glaucoma treatments.
DCMF has also been studied for its potential anti-cancer properties. Carbonic anhydrase IX (CA IX) is a protein that is overexpressed in many types of cancer, including breast, lung, and kidney cancer. DCMF has been shown to inhibit CA IX activity, leading to decreased cancer cell proliferation and increased sensitivity to chemotherapy.
作用机制
DCMF works by inhibiting the activity of carbonic anhydrase, an enzyme that plays a critical role in many physiological processes, including acid-base balance and fluid secretion. By inhibiting carbonic anhydrase, DCMF reduces the production of aqueous humor in the eye, leading to decreased IOP. In cancer cells, DCMF inhibits the activity of CA IX, leading to decreased cancer cell proliferation and increased sensitivity to chemotherapy.
Biochemical and Physiological Effects
DCMF has been shown to have a number of biochemical and physiological effects. In addition to its effects on IOP and cancer cell proliferation, DCMF has also been shown to inhibit the growth of bacteria and fungi. DCMF has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using DCMF in lab experiments is its specificity for carbonic anhydrase. Unlike other carbonic anhydrase inhibitors, DCMF specifically targets CA IX, making it a potentially more effective treatment for cancer. However, one of the limitations of using DCMF in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are a number of potential future directions for research on DCMF. One area of research could focus on developing new methods for synthesizing DCMF with higher yields and greater purity. Another area of research could focus on developing new formulations of DCMF that are more soluble in water, making it easier to administer in vivo. Additionally, further research is needed to fully understand the mechanisms of action of DCMF and its potential therapeutic applications in other diseases, such as epilepsy and cystic fibrosis.
合成方法
DCMF can be synthesized by reacting 2,4-dichloroaniline with thiophosgene, followed by reaction with 3-methylbenzoyl chloride. The resulting compound is then purified by recrystallization. The yield of DCMF obtained from this method is typically between 60-70%.
属性
IUPAC Name |
N-[(2,4-dichlorophenyl)carbamothioyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS/c1-9-3-2-4-10(7-9)14(20)19-15(21)18-13-6-5-11(16)8-12(13)17/h2-8H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSABRXIGDQOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dichlorophenyl)carbamothioyl]-3-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-methoxyphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5786413.png)


![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B5786429.png)
![N-(2-methylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5786432.png)
![isopropyl 4-(aminocarbonyl)-5-[(ethoxycarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5786438.png)



![8,9-dimethyl-2-(phenoxymethyl)-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5786469.png)



![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5786517.png)